molecular formula C16H16N2O4S B2538512 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034340-93-5

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No. B2538512
CAS RN: 2034340-93-5
M. Wt: 332.37
InChI Key: AXKRFQXTSQDLSR-UHFFFAOYSA-N
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Description

The compound is a urea derivative, with one of the nitrogen atoms connected to a 2-ethyl-5-acetylthiophene and the other connected to a 5-benzo[d][1,3]dioxol group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two aromatic systems. The thiophene and benzo[d][1,3]dioxol rings are both electron-rich, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions at the urea linkage, such as hydrolysis under acidic or basic conditions. The electron-rich aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant polarity, which could influence properties such as solubility. The compound’s reactivity would be influenced by the electron-rich nature of the aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

Urea derivatives are widely studied for their synthesis methods and chemical properties. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids under mild conditions, offering a cost-effective and environmentally friendly method (Kishore Thalluri et al., 2014). This process exemplifies the synthetic versatility of urea derivatives, potentially applicable to the synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea.

Antioxidant and Antimicrobial Applications

Research on urea derivatives has also highlighted their potential antioxidant and antimicrobial activities. A study on the synthesis and evaluation of antioxidant activity of certain urea derivatives revealed promising results, suggesting that similar structures could possess significant biological activities (S. George et al., 2010). This suggests that this compound might also be explored for such properties.

Acetylcholinesterase Inhibition

In the realm of medicinal chemistry, urea derivatives are explored for their inhibitory activity against enzymes like acetylcholinesterase, a target for Alzheimer's disease treatments. A study demonstrated that flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, indicating the therapeutic potential of urea derivatives in neurodegenerative diseases (J. Vidaluc et al., 1995).

Anticancer Activity

Furthermore, urea derivatives have been investigated for their anticancer properties. The synthesis of specific urea derivatives and their evaluation against various cancer cell lines have shown promising results, suggesting a potential avenue for cancer treatment research (B. Nammalwar et al., 2010).

Material Science Applications

In material science, urea derivatives are utilized in the synthesis of molecular devices and complexes. For example, the cyclodextrin complexation of certain stilbene derivatives demonstrates the use of urea-linked cyclodextrins in the self-assembly of molecular devices, highlighting the versatility of urea compounds in nanotechnology and materials science (J. Lock et al., 2004).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its activity or improve its physical and chemical properties .

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10(19)15-5-3-12(23-15)6-7-17-16(20)18-11-2-4-13-14(8-11)22-9-21-13/h2-5,8H,6-7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRFQXTSQDLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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